molecular formula C14H16ClN5S B14039763 6-Cyclohexyl-3-(pyridin-4-YL)-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazole hydrochloride

6-Cyclohexyl-3-(pyridin-4-YL)-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazole hydrochloride

Cat. No.: B14039763
M. Wt: 321.8 g/mol
InChI Key: JSSONYSOTVVIFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Cyclohexyl-3-(pyridin-4-YL)-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazole hydrochloride is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings. This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclohexyl-3-(pyridin-4-YL)-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazole hydrochloride typically involves a multistep process. One common method includes the cyclization of appropriate hydrazine derivatives with thiosemicarbazides under acidic conditions . The reaction is often carried out in solvents like ethanol or acetic acid, with heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets pharmaceutical-grade standards .

Chemical Reactions Analysis

Types of Reactions

6-Cyclohexyl-3-(pyridin-4-YL)-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazole hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding amines or alcohols .

Scientific Research Applications

6-Cyclohexyl-3-(pyridin-4-YL)-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazole hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Cyclohexyl-3-(pyridin-4-YL)-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazole hydrochloride involves its interaction with specific molecular targets. It can inhibit enzymes such as carbonic anhydrase by binding to the active site, thereby preventing the enzyme from catalyzing its substrate . Additionally, it may interfere with cellular signaling pathways, leading to its observed biological effects .

Properties

Molecular Formula

C14H16ClN5S

Molecular Weight

321.8 g/mol

IUPAC Name

6-cyclohexyl-3-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole;hydrochloride

InChI

InChI=1S/C14H15N5S.ClH/c1-2-4-11(5-3-1)13-18-19-12(16-17-14(19)20-13)10-6-8-15-9-7-10;/h6-9,11H,1-5H2;1H

InChI Key

JSSONYSOTVVIFI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=NN3C(=NN=C3S2)C4=CC=NC=C4.Cl

Origin of Product

United States

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